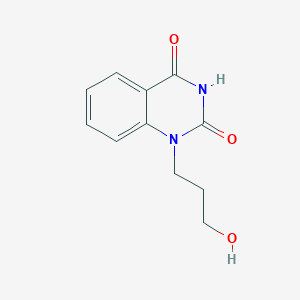

1-(3-Hydroxypropyl)quinazoline-2,4-dione

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

1-(3-Hydroxypropyl)quinazoline-2,4-dione is a useful research compound. Its molecular formula is C11H12N2O3 and its molecular weight is 220.22 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Aplicaciones Científicas De Investigación

Antiviral Activity

A series of studies have highlighted the antiviral potential of quinazoline derivatives, particularly against DNA viruses like vaccinia and adenovirus.

- Study Findings :

- A novel series of 3-hydroxy-quinazoline-2,4(1H,3H)-diones were synthesized and evaluated for their antiviral activity. Among these, compounds such as 24b11 showed potent inhibitory activity against vaccinia virus with an EC50 value of 1.7 μM , significantly outperforming the reference drug Cidofovir (EC50 = 25 μM) .

- Similarly, compound 24b13 exhibited strong activity against adenovirus-2 with an EC50 value of 6.2 μM , indicating a promising avenue for developing new antiviral agents targeting poxviruses and adenoviruses .

Antibacterial Properties

Quinazoline derivatives have also been investigated for their antibacterial efficacy against various pathogens.

- Research Insights :

- Recent studies reported that quinazoline-2,4(1H,3H)-dione derivatives demonstrated moderate antibacterial activity against both Gram-positive and Gram-negative bacteria. For instance, compounds such as 14a and 14b were effective against Staphylococcus aureus and Candida albicans, with inhibition zone values ranging from 10 to 13 mm .

- The integration of different moieties into the quinazoline structure has enhanced its antimicrobial properties. For example, the incorporation of oxadiazole and thiadiazole groups resulted in compounds that inhibited bacterial growth more effectively than standard drugs like ampicillin .

Anti-inflammatory Applications

The anti-inflammatory properties of quinazoline derivatives are another area of active research.

- Key Findings :

- Research has identified certain derivatives as potential agents for suppressing cytokine-mediated inflammatory responses. For example, compound 4a was shown to inhibit nitric oxide synthesis and interleukin-6 secretion in murine macrophages, suggesting its utility in treating acute lung injury .

- These compounds have been linked to alleviating symptoms associated with inflammation by reducing neutrophil infiltration and tissue damage in experimental models .

Summary of Biological Activities

The following table summarizes the biological activities of selected quinazoline derivatives based on recent studies:

| Compound | Activity Type | Target Pathogen/Condition | EC50/MIC Values |

|---|---|---|---|

| 24b11 | Antiviral | Vaccinia Virus | 1.7 μM |

| 24b13 | Antiviral | Adenovirus-2 | 6.2 μM |

| 14a | Antibacterial | Staphylococcus aureus | MIC = 70 mg/mL |

| 14b | Antibacterial | Candida albicans | MIC = 75 mg/mL |

| 4a | Anti-inflammatory | Acute Lung Injury Model | Not specified |

Propiedades

IUPAC Name |

1-(3-hydroxypropyl)quinazoline-2,4-dione |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H12N2O3/c14-7-3-6-13-9-5-2-1-4-8(9)10(15)12-11(13)16/h1-2,4-5,14H,3,6-7H2,(H,12,15,16) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QPYPDWVNXIICOP-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C(=O)NC(=O)N2CCCO |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H12N2O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

220.22 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.